molecular formula C20H13F2N3O2 B10934445 Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10934445
M. Wt: 365.3 g/mol
InChI Key: KMMXEQYKEAKDMM-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazolopyrimidine core.

    Introduction of fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share a similar core structure and may have comparable biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and properties.

Uniqueness

Methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C20H13F2N3O2/c1-27-20(26)18-10-17(14-4-2-3-5-15(14)22)23-19-11-16(24-25(18)19)12-6-8-13(21)9-7-12/h2-11H,1H3

InChI Key

KMMXEQYKEAKDMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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